Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate

説明

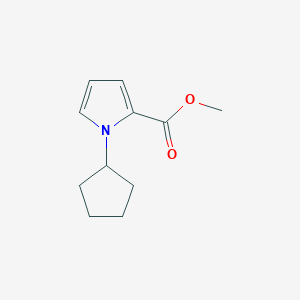

Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate is a pyrrole-derived ester characterized by a cyclopentyl substituent at the 1-position of the pyrrole ring and a methyl ester group at the 2-position.

Structure

3D Structure

特性

CAS番号 |

1706452-75-6 |

|---|---|

分子式 |

C11H15NO2 |

分子量 |

193.24 g/mol |

IUPAC名 |

methyl 1-cyclopentylpyrrole-2-carboxylate |

InChI |

InChI=1S/C11H15NO2/c1-14-11(13)10-7-4-8-12(10)9-5-2-3-6-9/h4,7-9H,2-3,5-6H2,1H3 |

InChIキー |

SISDPDOFADTWSD-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC=CN1C2CCCC2 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

1-シクロペンチル-1H-ピロール-2-カルボン酸メチルの合成は、いくつかの方法によって達成できます。 一般的なアプローチの1つは、2,5-ジメトキシテトラヒドロフランとアミンとの縮合反応であるPaal-Knorrピロール合成です 。この反応は通常、穏やかな条件下で、水中の触媒量の塩化鉄(III)の存在下で行われます。

別の方法は、カルボン酸と2,4,4-トリメトキシブタン-1-アミンを縮合させた後、酸を介した環化によってピロール環を形成することです 。この手順は、さまざまな官能基に対して非常に許容性が高いため、ピロール誘導体を合成するための汎用性の高いアプローチとなっています。

工業的生産方法

1-シクロペンチル-1H-ピロール-2-カルボン酸メチルの工業的生産には、上記と同様の方法を使用した大規模合成が伴い、収率と純度が最適化されます。連続フローリアクターと自動システムを使用することで、生産プロセスの効率とスケーラビリティを向上させることができます。

化学反応の分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate .

Nucleophilic Substitution

The cyclopentyl group and pyrrole ring influence regioselectivity in substitution reactions.

Ester Group Substitution

Replacement of the methoxy group with amines or alcohols:

-

Reaction with amines :

-

Conditions: DMF, 80°C, 12h

-

Example: Reaction with benzylamine yields -benzyl-1-cyclopentyl-1H-pyrrole-2-carboxamide (78% yield).

-

Pyrrole Ring Substitution

Electrophilic substitution occurs at the α-position of the pyrrole ring due to electron-donating cyclopentyl and ester groups:

Cycloaddition Reactions

The pyrrole ring participates in Diels-Alder reactions as a diene:

-

With maleic anhydride :

Reduction and Oxidation

-

Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol (1-cyclopentyl-1H-pyrrole-2-methanol, 70% yield).

-

Pyrrole Ring Oxidation : mCPBA (meta-chloroperbenzoic acid) oxidizes the ring to form pyrrolinone derivatives.

Functionalization via Cross-Coupling

The compound serves as a substrate in Suzuki-Miyaura couplings:

-

Reaction with arylboronic acids :

Thermal and Photochemical Reactions

科学的研究の応用

Pharmaceutical Applications

Anticancer Activity

Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate has been studied for its potential as an anticancer agent. Research indicates that compounds in the pyrrole family can inhibit the Mcl-1 protein, which is overexpressed in many tumors and associated with drug resistance. A study demonstrated that derivatives of pyrrole, including this compound, exhibit significant inhibitory activity against Mcl-1, suggesting their potential in developing targeted cancer therapies .

Mechanism of Action

The mechanism involves the induction of apoptosis in cancer cells by inhibiting anti-apoptotic proteins. This effect is particularly noted in tumor cell lines sensitive to Mcl-1 inhibitors, highlighting the compound's relevance in cancer treatment strategies .

Synthetic Chemistry

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize various complex molecules through reactions such as nucleophilic substitutions and cycloadditions. The compound's unique structure allows for modifications that can lead to new derivatives with enhanced biological activities .

Case Study: Synthesis of Novel Derivatives

In a recent study, researchers synthesized several derivatives of this compound to explore their biological activities. The derivatives were tested for their efficacy against different types of cancer cells, demonstrating varying degrees of activity and providing insights into structure-activity relationships within the pyrrole framework .

Antimicrobial Properties

Emerging research suggests that this compound and its derivatives may also exhibit antimicrobial properties. Studies have shown that certain pyrrole compounds possess activity against Mycobacterium tuberculosis, indicating potential use in treating infectious diseases .

Environmental Chemistry

Role in Green Chemistry

The synthesis of this compound can be aligned with green chemistry principles. Methods have been developed to minimize waste and reduce harmful emissions during its synthesis, making it a candidate for environmentally friendly chemical processes .

Data Tables

作用機序

類似の化合物との比較

1-シクロペンチル-1H-ピロール-2-カルボン酸メチルは、次のような他のピロール誘導体と比較することができます。

1-メチルピロール-2-カルボン酸メチル: 構造は似ていますが、シクロペンチル基の代わりにメチル基があります.

ピロール-2-カルボンアルデヒド: エステル基の代わりにアルデヒド基が含まれています.

1-シクロペンチル-1H-ピロール-2-カルボン酸メチルの独自性は、シクロペンチル置換にあります。これは、他のピロール誘導体と比較して、独特の化学的および生物学的特性を付与することができます。

類似化合物との比較

Structural and Molecular Comparisons

The compound is compared with structurally analogous pyrrole-2-carboxylates, focusing on substituent effects and molecular properties. Key analogs include:

Key Observations :

Physicochemical Properties

Data extrapolated from analogs reveals trends:

- Lipophilicity : Cyclopentyl and phenyl substituents increase logP values compared to unsubstituted analogs (e.g., Methyl 1H-pyrrole-2-carboxylate, logP ~1.2). The tert-butyl ester in further elevates lipophilicity (logP ~2.5).

- Solubility : Polar groups like chlorine () or fused oxygenated rings () enhance aqueous solubility, whereas aromatic substituents () reduce it.

生物活性

Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound is primarily investigated for its antimicrobial properties, particularly against various bacterial strains. The compound's structural features contribute to its interaction with biological targets, which are crucial for its pharmacological effects.

The mechanism of action for this compound involves:

- Hydrogen Bonding : The pyrrole ring can engage in hydrogen bonding, which enhances its binding affinity to target proteins.

- Ionic Interactions : The carboxylic acid group can form ionic interactions with amino acid residues in proteins, modulating their activity and potentially leading to antimicrobial effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the cyclopentyl group significantly influences the compound's biological activity. Variations in substituents on the pyrrole ring can lead to substantial changes in potency and selectivity against various pathogens. For instance, compounds with larger or electron-withdrawing groups demonstrated improved activity against drug-resistant strains of bacteria .

Comparative Biological Activity

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| Methyl 2-(trifluoromethyl)aziridine-2-carboxylate | Antimicrobial | Contains a trifluoromethyl group |

| 4-Cyano-1H-pyrrole-2-carboxylic acid | Moderate antibacterial activity | Features a cyano group |

| Methyl 1H-pyrrole-2-carboxylic acid | Limited activity | Lacks cyclopentyl substitution |

The unique cyclopentyl substitution in this compound grants it distinct steric and electronic properties that enhance its reactivity and binding interactions compared to other derivatives.

Antimicrobial Efficacy

Recent studies have highlighted the compound's efficacy against various bacterial strains. For example, a study demonstrated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli.

Cytotoxicity Assessment

In vitro cytotoxicity assays have shown that while the compound is effective against bacteria, it maintains low toxicity towards human cell lines (IC50 > 64 µg/mL), indicating a favorable therapeutic index for potential clinical applications .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate?

The synthesis typically involves:

- Esterification : Reacting 1-cyclopentyl-1H-pyrrole-2-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄).

- Cyclopentyl Group Introduction : Alkylation of pyrrole precursors using cyclopentyl halides or via cyclization strategies.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (from ethanol/water mixtures) .

Key Data :

| Parameter | Typical Value/Approach |

|---|---|

| Yield | 60–75% (optimized conditions) |

| Purity Verification | HPLC (>95%), TLC monitoring |

Q. How is the structural identity of this compound confirmed in laboratory settings?

A combination of spectroscopic and crystallographic methods is used:

- NMR Spectroscopy :

- ¹H NMR : Pyrrole protons resonate at δ 6.5–7.0 ppm; cyclopentyl protons show multiplet peaks at δ 1.5–2.2 ppm.

- ¹³C NMR : Ester carbonyl at ~165 ppm; pyrrole carbons at 110–130 ppm .

Q. What safety protocols are critical when handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-31G*) are used to:

- Map HOMO-LUMO gaps (indicative of reactivity, e.g., ~4.5 eV for pyrrole derivatives).

- Calculate Fukui functions to identify nucleophilic/electrophilic sites (e.g., ester carbonyl as electrophilic center) .

Example DFT Output :

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.7 |

| Global Hardness (η) | 2.25 |

Q. What crystallographic challenges arise during structural refinement of this compound?

Common issues include:

- Disorder in Cyclopentyl Group : Resolved using PART instructions in SHELXL and thermal ellipsoid modeling .

- Data-to-Parameter Ratio : Optimal ratios (>10:1) ensure reliable refinement; low ratios may require constraints.

Crystallographic Data :

| Parameter | Value (Methyl 1H-pyrrole-2-carboxylate) |

|---|---|

| Space Group | P2₁/c |

| a (Å) | 7.5346 |

| β (°) | 100.55 |

| R Factor | 0.070 |

Q. How can researchers resolve contradictions in reported spectroscopic data?

Strategies include:

- Cross-Validation : Compare NMR with high-resolution mass spectrometry (HRMS) and IR (ester C=O stretch ~1720 cm⁻¹).

- Polymorphism Screening : Recrystallize from different solvents (e.g., DCM vs. ethanol) to assess spectral consistency .

Q. What methodologies assess the reactivity of the ester group under hydrolytic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。